molecular formula C16H19ClN2O4 B6426340 6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 896836-47-8

6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B6426340
CAS No.: 896836-47-8
M. Wt: 338.78 g/mol
InChI Key: FHMPGFYGLIFXQW-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, a class of heterocyclic molecules with a 2H-chromen-2-one core. Its structure features a 6-chloro and 7-hydroxy substitution on the aromatic ring, along with a 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl} side chain.

Properties

IUPAC Name

6-chloro-7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c17-13-8-12-11(7-16(22)23-15(12)9-14(13)21)10-19-3-1-18(2-4-19)5-6-20/h7-9,20-21H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMPGFYGLIFXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution

Treatment of 7-hydroxy-4-methylcoumarin with sulfuryl chloride (SO₂Cl₂) in dichloromethane at reflux (40°C) for 4–6 hours achieves selective chlorination at the 6-position. The reaction proceeds via electrophilic attack, favored by the electron-donating hydroxy group at C7.

ConditionParameterValue
ReagentSO₂Cl₂1.2 equivalents
SolventCH₂Cl₂10 mL/g substrate
Temperature40°C4–6 hours
Yield78–82%

Oxidative Chlorination

Alternative approaches employ N-chlorosuccinimide (NCS) in acetic acid under aerobic conditions. This method minimizes over-chlorination risks, with yields of 70–75%.

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl₄, 70°C, 6h90%
Piperazine couplingPiperazine, DMF, 100°C, 12h88%

Final Hydroxylation and Purification

The 7-hydroxy group is introduced via demethylation if protected during earlier steps. Using BBr₃ in CH₂Cl₂ at −78°C for 2 hours cleaves methyl ethers without affecting other functionalities. Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (1:1).

Spectroscopic Characterization

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, C7-OH), 7.85 (d, J = 8.8 Hz, 1H, C5-H), 6.95 (s, 1H, C8-H), 4.12 (s, 2H, CH₂-piperazine), 3.60–2.80 (m, 10H, piperazine and CH₂OH).

  • HRMS (ESI+) : m/z calcd for C₂₁H₂₃ClN₂O₄ [M+H]⁺ 409.1421; found 409.1418.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Mannich reactionOne-pot synthesisModerate regioselectivity65–70%
Nucleophilic substitutionHigh purityMulti-step process83–88%

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution route is preferred due to:

  • Telescoped steps : Bromination and coupling performed in sequence without intermediate isolation.

  • Solvent recovery : DMF is distilled and reused, reducing costs.

  • Process Analytical Technology (PAT) : In-line FTIR monitors piperazine coupling completion .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

The following table compares the target compound with structurally related coumarin derivatives:

Compound Name (IUPAC) Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one 6-Cl, 7-OH, 4-{[4-(2-hydroxyethyl)piperazinyl]methyl} 391.5 (calculated) Hypothesized: Enhanced solubility, potential antimicrobial/antitumor activity -
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5-OH, 7-OH, 4-propyl 208.2 Antimicrobial, antitumor
4-[3-(4-Piperazin-1-yl)propoxy]-7-methoxy-3-phenyl-2H-chromen-2-one 4-propoxy-piperazinyl, 7-OCH₃, 3-phenyl 434.5 Synthetic intermediate for therapeutic agents
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 6-Cl, 7-(epoxy methoxy), 4-phenyl 370.8 Fluorescent probe applications
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 6-OH, 7-CH₃, 4-(methylpiperidinyl)methyl 303.4 Unreported biological activity

Key Observations:

Hydroxyethylpiperazine: Unlike methylpiperidine () or simple piperazine (), the hydroxyethyl group increases hydrophilicity, which could improve pharmacokinetic properties . Hydroxy vs. Methoxy: The 7-OH group in the target compound (vs. 7-OCH₃ in ) may enhance hydrogen-bonding interactions, a critical factor in biological activity .

Biological Activity Trends :

  • Coumarins with hydroxy groups (e.g., 5,7-dihydroxy in ) show strong antimicrobial and antitumor activity, suggesting the target’s 7-OH and 6-Cl substituents may confer similar properties.
  • Piperazine-linked coumarins (e.g., ) are often explored for CNS-targeted therapies due to piperazine’s affinity for neurotransmitter receptors.

Synthetic Challenges :

  • The hydroxyethylpiperazine side chain in the target compound requires multi-step synthesis, similar to the epoxy methoxy derivative in . By contrast, methylpiperidine derivatives () are simpler to synthesize but less versatile in drug design.

Biological Activity

6-Chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.4 g/mol
  • IUPAC Name : 6-chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
  • CAS Number : 896080-38-9

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate the activity of GPCRs, which play critical roles in signal transduction pathways.
  • Calcium Ion Channels : The compound may influence intracellular calcium levels, impacting various cellular processes such as muscle contraction and neurotransmitter release .
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:

  • HeLa Cells : The compound showed significant cytotoxic effects, leading to increased cell death compared to untreated controls.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Results from disk diffusion assays indicate:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound possesses moderate antimicrobial efficacy.

Case Studies and Research Findings

  • In Vivo Studies : A study involving animal models demonstrated that administration of the compound led to reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
  • Synergistic Effects : Investigations into combination therapies indicated that when used alongside standard chemotherapeutic agents, this compound enhanced the overall efficacy, suggesting potential for use in combination treatments for cancer.

Q & A

Q. What are the established synthetic routes for 6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one, and how are intermediates characterized?

The synthesis involves multi-step pathways, typically starting with a chromen-2-one core functionalized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are introduced via alkylation or reductive amination. Intermediate characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like N-alkylation isomers .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (e.g., SHELXL) refines disordered atoms and hydrogen-bonding networks, as seen in chromen-2-one analogs . Spectroscopic validation includes:

  • ¹H NMR : Peaks for the piperazine methylene (δ 2.5–3.5 ppm) and chromen-2-one carbonyl (δ 6.0–8.0 ppm).
  • IR : Stretching vibrations for hydroxyl (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups .

Q. What biological activities are associated with this compound, and how are preliminary assays designed?

Piperazine-linked chromen-2-ones are studied for antimicrobial, anticancer, and anti-inflammatory properties. Initial assays include:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based protocols .

Q. How does the piperazine substituent influence the compound’s physicochemical properties?

The 2-hydroxyethyl-piperazine group enhances solubility via hydrogen bonding and modulates lipophilicity (logP). This affects pharmacokinetic parameters like membrane permeability, validated via HPLC retention time and partition coefficient studies .

Advanced Research Questions

Q. What challenges arise in optimizing the synthetic yield of this compound, and how are they resolved?

Key challenges include:

  • Regioselectivity : Competing alkylation at piperazine nitrogen. Using bulky protecting groups (e.g., Boc) or low-temperature conditions minimizes this .
  • Purification : Silica gel chromatography or recrystallization (e.g., ethanol/water) isolates the target compound. Purity is confirmed via HPLC (≥95%) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

SHELXL refines disordered atoms (common in flexible piperazine chains) by partitioning occupancy. For example, reports a disordered chromen-2-one/phenyl group resolved using restraints and anisotropic displacement parameters . High-resolution data (≤0.8 Å) and twinning detection (via Rint analysis) improve accuracy .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound’s analogs?

SAR strategies include:

  • Substituent variation : Modifying the hydroxyethyl group on piperazine to alter hydrogen-bonding capacity .
  • Bioisosteric replacement : Replacing the chromen-2-one core with coumarin or quinolinone moieties .
    Dose-response curves (IC50) and molecular docking (e.g., AutoDock Vina) correlate structural changes with activity .

Q. What statistical models are used to analyze contradictory bioactivity data across studies?

Multivariate regression or machine learning (e.g., random forests) accounts for variables like assay type (e.g., cell-free vs. cell-based) and compound batch purity. Meta-analyses of IC50 values identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular dynamics simulations (e.g., GROMACS) model binding stability with targets like kinases .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma identify degradation pathways (e.g., hydrolysis of the ester linkage). Prodrug strategies (e.g., acetylating the hydroxyl group) enhance shelf-life .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in crystallographic data versus computational predictions?

Re-examine refinement parameters (e.g., ADPs, hydrogen placement) in SHELXL. If computational models (e.g., Gaussian) conflict with X-ray data, validate force fields or consider dynamic effects (e.g., solvent interactions) .

Q. What experimental controls ensure reproducibility in bioactivity assays?

Include:

  • Positive controls : Known inhibitors (e.g., doxorubicin for cytotoxicity).
  • Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

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